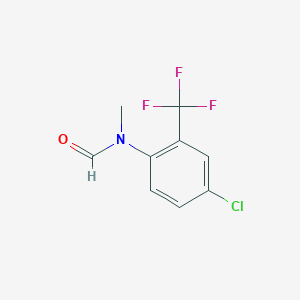

4-Chloro-2-(trifluoromethyl)-N-methylformanilide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-(trifluoromethyl)-N-methylformanilide (4-Cl-TFMF) is a synthetic compound with a broad range of applications in the scientific research field. It is a trifluoromethylated formanilide, a type of amide, that is composed of a 4-chloro-2-trifluoromethylbenzene ring and an N-methyl formamide moiety. 4-Cl-TFMF has been used in many laboratory experiments due to its unique properties, such as its low solubility in water and its low reactivity in the presence of various solvents. This compound has been used in a variety of studies, ranging from biochemical and physiological research to drug development and testing.

Applications De Recherche Scientifique

4-Chloro-2-(trifluoromethyl)-N-methylformanilide has a variety of applications in the scientific research field. It has been used in the development of drugs, in the study of biochemical and physiological processes, and in the synthesis of various compounds. This compound has been used in the study of enzyme kinetics, as a substrate for the synthesis of peptides, and as a reagent for the synthesis of other compounds. It has also been used in the study of the structure and function of proteins, as well as in the study of the metabolism of drugs.

Mécanisme D'action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)-N-methylformanilide is not fully understood. However, it is thought to act as an inhibitor of enzymes involved in biochemical and physiological processes. It is thought to bind to the active site of the enzyme, blocking its activity and thus preventing the enzyme from carrying out its normal function.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the synthesis of proteins and other compounds. It has also been found to inhibit the activity of enzymes involved in the production of neurotransmitters, such as dopamine and serotonin. In addition, this compound has been found to have anti-inflammatory and anti-oxidant effects.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 4-Chloro-2-(trifluoromethyl)-N-methylformanilide in laboratory experiments has a number of advantages. It is a stable compound that is easy to synthesize and has a low solubility in water. It also has a low reactivity in the presence of various solvents and can be used in a variety of laboratory experiments. However, this compound also has some limitations. It is toxic and can be dangerous if not handled properly. In addition, it can be difficult to obtain in large quantities, and it can be expensive to purchase.

Orientations Futures

There are a number of potential future directions for the use of 4-Chloro-2-(trifluoromethyl)-N-methylformanilide in scientific research. It could be used to study the structure and function of proteins, as well as to study the metabolism of drugs. It could also be used to study the biochemical and physiological effects of various compounds, and to develop new drugs. In addition, this compound could be used to synthesize other compounds, such as peptides and other small molecules. Finally, this compound could be used to study the effects of environmental pollutants on biochemical and physiological processes.

Méthodes De Synthèse

4-Chloro-2-(trifluoromethyl)-N-methylformanilide can be synthesized in a variety of ways. One method involves the reaction of 4-chloro-2-trifluoromethylbenzene with N-methyl formamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. Another method involves the reaction of 4-chloro-2-trifluoromethylbenzene with N-methyl formamide in the presence of a catalyst, such as palladium chloride. The reaction is usually carried out at a temperature of around 80°C and a pressure of around 1 atm.

Propriétés

IUPAC Name |

N-[4-chloro-2-(trifluoromethyl)phenyl]-N-methylformamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO/c1-14(5-15)8-3-2-6(10)4-7(8)9(11,12)13/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVIWDKZYAWQFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)C1=C(C=C(C=C1)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)

![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)

![4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate](/img/structure/B6312599.png)

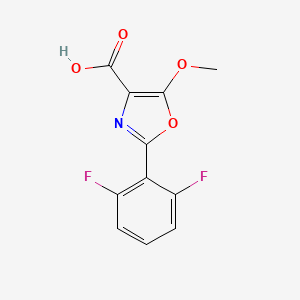

![2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312629.png)

![1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane](/img/structure/B6312636.png)

![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate](/img/structure/B6312644.png)

![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)

![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene](/img/structure/B6312692.png)